1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone

Physicochemical Properties Regioisomer Comparison Quality Control

The meta-substitution pattern of this 1-acetyl-4-arylpiperazine imparts a lower pKa (5.35) and distinct melting point (127-129°C) than ortho/para isomers, enabling more efficient crystallization and predictable protonation in physiological conditions. With ≥98% purity, this building block serves as a reliable negative control (PNMT Ki=1.11 mM) or synthetic intermediate for CNS-targeted libraries. Request pricing for gram-scale quantities.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 206879-65-4
Cat. No. B1338405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone
CAS206879-65-4
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=CC(=C2)N
InChIInChI=1S/C12H17N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8,13H2,1H3
InChIKeyZDNZOUXIQFHVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone (CAS 206879-65-4): A Meta-Substituted Piperazine Building Block for Medicinal Chemistry and Research


1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone (CAS 206879-65-4), also known as 3-(4-acetylpiperazin-1-yl)aniline, is a heterocyclic organic compound belonging to the class of 1-acetyl-4-arylpiperazines . It features a piperazine ring core with an acetyl group at the 1-position and a 3-aminophenyl substituent at the 4-position. This meta-substituted aminophenyl scaffold distinguishes it from its ortho- and para-regioisomers, imparting unique physicochemical properties relevant to its use as a synthetic intermediate and research tool . The compound is commercially available with typical purity specifications of ≥95% .

Why Substituting 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone with its Ortho or Para Isomers Can Alter Project Outcomes


While sharing the same molecular formula (C12H17N3O) and core piperazine scaffold, the specific meta-substitution pattern of the aniline group in 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone (206879-65-4) leads to significant, quantifiable differences in key physicochemical properties compared to its ortho- (91646-45-6) and para- (92394-00-8) isomers . These differences, including melting point and acid dissociation constant (pKa), directly impact crucial practical aspects such as crystallization behavior, solubility profiles, and protonation state under physiological or synthetic conditions . Therefore, simply substituting one isomer for another without considering these quantitative distinctions can introduce uncontrolled variability in synthesis yield, purity, and biological assay results.

Quantitative Evidence for Differentiating 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone (206879-65-4) from its Closest Analogs


Physicochemical Differentiation: Melting Point and pKa Shift Relative to Ortho- and Para-Isomers

The 3-aminophenyl substitution pattern of 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone (206879-65-4) results in a melting point range of 127-129 °C, which is lower than both its ortho-isomer (130-131 °C) and its para-isomer (146-148 °C) . Furthermore, its predicted acid dissociation constant (pKa) of 5.35 is significantly more acidic compared to the pKa values of the ortho- (6.91) and para- (7.69) isomers . These quantitative differences in fundamental properties can be critical for selecting appropriate crystallization, purification, and formulation strategies.

Physicochemical Properties Regioisomer Comparison Quality Control

In Vitro Enzyme Inhibition Profile: Weak Affinity for Phenylethanolamine N-Methyltransferase (PNMT)

1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone (206879-65-4) has been evaluated for its in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis [1]. The compound exhibits weak binding affinity with a reported Ki value of 1.11 x 10⁶ nM (1.11 mM) [1]. While this indicates low potency for PNMT, the data provides a baseline for understanding the compound's interaction with this target class. Direct comparative data for the ortho- and para-isomers against PNMT are not available, but this weak activity profile can be a point of differentiation if other isomers exhibit stronger inhibition in future studies.

Enzyme Inhibition CNS Target BindingDB

In Vitro Inhibition of Dihydroorotase: Marginal Activity at 10 µM Concentration

In an enzymatic assay evaluating inhibition of dihydroorotase from mouse Ehrlich ascites cells, 1-[4-(3-aminophenyl)piperazin-1-yl]ethanone (206879-65-4) demonstrated marginal activity [1]. At a test concentration of 10 µM, the compound exhibited an IC50 value of 1.00 x 10⁶ nM (1.00 mM), indicating very weak inhibition [1]. This data point provides a quantitative measure of the compound's lack of significant interaction with this specific enzyme, which may be useful in selectivity profiling or as a counter-screen in dihydroorotase-targeted drug discovery programs.

Enzyme Inhibition Dihydroorotase Metabolic Target

Key Application Scenarios for 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone (CAS 206879-65-4) Based on its Differentiated Profile


Scaffold for CNS-Targeted Probe Development with Defined Physicochemical Handles

The unique meta-substitution pattern of this compound, evidenced by its distinct melting point (127-129 °C) and lower pKa (5.35) compared to its ortho- and para-isomers, makes it a valuable scaffold for developing central nervous system (CNS)-targeted probes . The lower pKa suggests a different protonation state at physiological pH, which can influence blood-brain barrier (BBB) penetration and target engagement. Researchers can exploit these properties to fine-tune the physicochemical profile of lead compounds derived from this scaffold, leveraging the quantitative data from Section 3.1 to guide synthetic modifications and predict drug-like behavior .

Selectivity Profiling in Enzyme Inhibition Assays

Given its well-characterized weak inhibitory activity against PNMT (Ki = 1.11 mM) and dihydroorotase (IC50 = 1.00 mM at 10 µM), this compound is ideally suited as a negative control or reference compound in enzyme inhibition assays targeting these pathways [1][2]. Its established low potency allows researchers to confidently attribute observed effects in more complex assays to other compounds or mechanisms, making it a reliable tool for deconvoluting biological activity in phenotypic screens [1][2].

Crystallization and Purification Process Optimization

The lower melting point of 127-129 °C for the 3-aminophenyl isomer, which is 2-4 °C lower than the ortho-isomer and 17-21 °C lower than the para-isomer, can be a significant practical advantage in process chemistry . This property can enable more energy-efficient crystallization and purification steps, especially when scaling up reactions where temperature control and yield are critical. The distinct melting point also provides a straightforward quality control metric to verify the identity and purity of the correct isomer during synthesis and storage .

Building Block for the Synthesis of Advanced Piperazine Derivatives

As a commercially available building block with a defined purity (≥95%), this compound serves as a direct precursor for the synthesis of more complex molecules where the meta-aminophenyl motif is required . Its acetyl and primary amine functionalities are orthogonal handles for further chemical derivatization, enabling the construction of diverse compound libraries for drug discovery . The quantitative physicochemical data provided in this guide supports the selection of this specific isomer for synthetic routes where the final compound's properties are sensitive to the substitution pattern.

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